N,N-diethyl-2-(2-nitrophenyl)acetamide
Description
N,N-Diethyl-2-(2-nitrophenyl)acetamide is an acetamide derivative characterized by a nitro group at the ortho position of the phenyl ring and diethyl substituents on the acetamide nitrogen. The molecular formula is inferred as C₁₂H₁₅N₂O₃, with a molecular weight of ~237.16 g/mol.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-7-5-6-8-11(10)14(16)17/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
XVPCPSFHFSEIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of N,N-diethyl-2-(2-nitrophenyl)acetamide with related acetamides:
Key Observations :
- Diethyl Substitution : The diethyl groups in the target compound increase steric bulk and lipophilicity compared to unsubstituted analogs like N-(2-nitrophenyl)acetamide, which may enhance bioavailability .
- Nitro Group Position : Ortho-nitro substitution (as in the target compound) creates steric hindrance and electronic effects distinct from para-nitro analogs (e.g., N-(4-nitrophenyl)-2,2,2-trichloro-acetamide in ), which exhibit planar geometries and stronger hydrogen-bonding interactions .
Electronic and Solid-State Effects
- Nitro vs. Methoxy Groups : The ortho-nitro group in the target compound withdraws electron density, contrasting with electron-donating methoxy groups in ’s compound, which increase solubility .
- Solid-State Geometry: Ortho-substituted trichloro-acetamides () exhibit non-planar geometries due to steric clashes, whereas para-substituted analogs are planar .
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